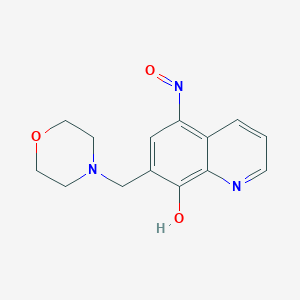
(5E)-5-(hydroxyimino)-7-(morpholin-4-ylmethyl)quinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline backbone, which is known for its diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.
Hydroxyimino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with a similar amine group but a simpler structure.
Carbonyl Compounds: Compounds with a carbonyl group that undergo similar reactions.
2-Hydroxy-2-methylpropiophenone: A compound used in polymerization with some structural similarities.
Uniqueness
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is unique due to its combination of a quinoline core, hydroxyimino group, and morpholine substituent, which confer distinct chemical reactivity and biological activity compared to simpler compounds like allylamine or common carbonyl compounds.
Propriétés
Formule moléculaire |
C14H15N3O3 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
7-(morpholin-4-ylmethyl)-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C14H15N3O3/c18-14-10(9-17-4-6-20-7-5-17)8-12(16-19)11-2-1-3-15-13(11)14/h1-3,8,18H,4-7,9H2 |
Clé InChI |
JPZGRPJDEHCMIR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B15024116.png)
![5-[(4-Bromo-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B15024118.png)
![azepan-1-yl[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15024122.png)
![N-(2-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B15024129.png)
![6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-methyl-2H-pyridazin-3-one](/img/structure/B15024132.png)
![7-Methyl-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024138.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B15024147.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B15024150.png)
![Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15024155.png)
![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024159.png)
![N-[(4-chlorophenyl)methyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15024165.png)
![7-(2-chlorobenzyl)-8-[(4-hydroxybutan-2-yl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15024177.png)
![N-(2-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15024178.png)
![cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15024190.png)
